molecular formula C15H10BrClN2OS B2596393 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 35977-19-6

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2596393
CAS No.: 35977-19-6
M. Wt: 381.67
InChI Key: BMVPGLIPXFJZFF-UHFFFAOYSA-N
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Description

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Number: 35977-19-6. It has a molecular weight of 381.68 . The compound is used in various applications and research .


Molecular Structure Analysis

The IUPAC name of the compound is 6-bromo-3-(2-chlorobenzyl)-2-sulfanyl-4(3H)-quinazolinone . The InChI code is 1S/C15H10BrClN2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 381.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be determined through further experimental analysis.

Scientific Research Applications

Antibacterial Activity

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one and its derivatives have been studied for their potential antibacterial activities. Xin-Ping Hui et al. (2000) synthesized heterocyclic systems containing similar compounds and evaluated their antibacterial activities. Similarly, J. A. Patel et al. (2006) explored the synthesis of newer quinazolinones, including similar compounds, focusing on their antimicrobial activity (Hui et al., 2000); (Patel et al., 2006).

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives, related to the compound , were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. Two derivatives showed significant activity with minimal inhibitory concentration (MIC) values of 3.2 and 3.5 μM against M. tuberculosis. These compounds were found to be non-toxic in cytotoxicity evaluations against mouse fibroblasts (Chitra et al., 2011).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed to understand the molecular configuration, which can be crucial for their potential applications in drug design. R. Butcher et al. (2007) studied the crystal structure of a similar compound, providing insights into its molecular geometry (Butcher et al., 2007).

Synthesis Techniques and Catalysis

Research has also been conducted on the synthesis methods and catalysis of similar compounds. For example, H. Kefayati et al. (2012) utilized a Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane as an efficient and reusable catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones (Kefayati et al., 2012).

Anticancer Activity

Some derivatives of this compound have been evaluated for their potential anticancer activities. M. Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones and assessed their cytotoxicity, finding significant anticancer activity in some compounds (Nowak et al., 2015).

Safety and Hazards

Based on the available data, it’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It’s also advised to use personal protective equipment as required . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

6-bromo-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVPGLIPXFJZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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